molecular formula C17H22FN3O2 B7164919 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide

Cat. No.: B7164919
M. Wt: 319.37 g/mol
InChI Key: ODBNFDSSFDJWLZ-UHFFFAOYSA-N
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Description

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a fluorine atom at the 6-position, a methyl group at the 2-position, and a propyloxane-4-carboxamide moiety.

Properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-2-3-13-8-11(6-7-23-13)17(22)19-10-16-20-14-5-4-12(18)9-15(14)21-16/h4-5,9,11,13H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBNFDSSFDJWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)NCC2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium metabisulfite .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Mechanism of Action

The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a potent therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyloxane-4-carboxamide moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further development .

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